molecular formula C48H78O19 B050129 Soyasaponin Ba CAS No. 114590-20-4

Soyasaponin Ba

Katalognummer: B050129
CAS-Nummer: 114590-20-4
Molekulargewicht: 959.1 g/mol
InChI-Schlüssel: WFRQIKSNAYYUJZ-BKQVBUAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Soyasaponin Ba is a triterpenoid glycoside classified under Group B soyasaponins, characterized by glycosylation at the C-3 position of soyasapogenol B . Unlike Group A soyasaponins (e.g., Aa and Ab), which are glycosylated at both C-3 and C-22 of soyasapogenol A, Group B compounds exhibit distinct structural and functional properties. This compound is prevalent in soybean-based products, including yoghurt alternatives and tofu, with concentrations ranging from 2.6–4.2 mg/100 g in yoghurts to 5–11 mg/100 g dry weight basis (dwb) in tofu . Its role in bitterness perception, bioactivity, and metabolic interactions makes it a critical focus in food science and pharmacology.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Extraktion von Soyasaponin Ba aus Sojabohnen beinhaltet typischerweise eine Reihe von Schritten, darunter die Lösungsmittelextraktion, die Reinigung und chromatographische Techniken. Eine gängige Methode beinhaltet die Verwendung einer Mischung aus Aceton und Wasser mit Salzsäure, um this compound aus einem rohen Sojaextrakt auszufällen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Sojabohnennebenprodukten. Der Prozess beinhaltet die Einstellung des pH-Werts der Sojabohnenmatrix, um die Löslichkeit von Soyasaponinen zu optimieren, gefolgt von der hydrophilen Interaktionsflüssigchromatographie mit massenspektrometrischer Detektion (HILIC-MS) zur Quantifizierung .

Analyse Chemischer Reaktionen

Structural Characteristics Influencing Reactivity

Soyasaponin Ba contains a soyasapogenol B aglycone (C₃₀H₅₀O₃) conjugated to a trisaccharide moiety at C-3, consisting of glucuronic acid, galactose, and glucose residues. The presence of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) group at C-22 enhances its susceptibility to acid-mediated modifications .

Acid-Catalyzed Hydrolysis

Group B soyasaponins undergo structural changes under acidic conditions:

  • Aglycone transformation : Acid hydrolysis converts soyasapogenol E derivatives to soyasapogenol B, suggesting this compound may form as a degradation product under these conditions .

  • Glycosidic bond cleavage : The trisaccharide chain at C-3 remains stable under mild acid conditions (pH 4–6), but prolonged exposure to strong acids (pH < 2) leads to partial deglycosylation .

Table 1 : Hydrolysis products under varying conditions

Condition (pH/Temp)TimeMajor ProductsDetection Method
pH 1.5/80°C2 hrSoyasapogenol B + monosaccharidesHPLC-ELSD
pH 4.0/25°C24 hrIntact this compoundLC-MS/MS

Mass Spectrometric Fragmentation Patterns

ESI-MS/MS analysis reveals characteristic fragmentation pathways:

Key observations :

  • Sodium adduct [M+Na]⁺ at m/z 981 undergoes sequential sugar loss:

    • Primary fragmentation: Cleavage of glucuronic acid (Δ176 Da)

    • Secondary fragmentation: Loss of galactose (Δ162 Da)

    • Tertiary fragmentation: Glucose elimination (Δ162 Da)

Table 2 : MS/MS fragmentation data (Positive ion mode)

Precussor IonFragment m/zNeutral LossStructural Assignment
981 [M+Na]⁺819162 DaLoss of glucose
819657162 DaLoss of galactose
657481176 DaLoss of glucuronic acid

Thermal Degradation in Analytical Systems

Controlled thermal conditions are critical for accurate characterization:

  • Optimal ESI parameters : No significant degradation occurs below 250°C

  • Fragmentation artifacts : Temperatures >300°C induce retro-Diels-Alder reactions, producing diagnostic ions at m/z 250 (soyasapogenol A) and 234 (soyasapogenol B)

Enzymatic Modifications

While direct evidence for this compound remains limited, related transformations include:

  • Microbial metabolism : Novosphingobium species in soil demonstrate capacity to degrade soyasaponin Bb through unknown enzymatic pathways

  • Plant biosynthetic enzymes : UDP-glycosyltransferases likely mediate sugar chain modifications, though specific isoforms remain uncharacterized

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Structural Differentiation

Soyasaponins are categorized into Group A (soyasapogenol A backbone) and Group B (soyasapogenol B backbone) (Figure 1). Key structural distinctions include:

Compound Aglycone Core Glycosylation Sites Sugar Moieties
Soyasaponin Ba Soyasapogenol B C-3 Glucose, glucuronic acid
Soyasaponin Bb Soyasapogenol B C-3 Rhamnose, glucuronic acid
Soyasaponin Aa Soyasapogenol A C-3, C-22 Xylose, glucose, glucuronic acid
Soyasaponin Ab Soyasapogenol A C-3, C-22 Rhamnose, glucuronic acid

This compound and Bb are structural analogs, differing only in their terminal sugar (glucose in Ba vs. rhamnose in Bb) . This minor variation significantly impacts solubility: Ba is insoluble in 1:1 acetone-water, whereas Bb dissolves readily, enabling chromatographic separation .

Concentration in Soy Products

Quantitative analyses reveal stark differences in soyasaponin profiles across food matrices:

Product This compound (mg/100 g dwb) Soyasaponin Bb (mg/100 g dwb) Soyasaponin Ab (mg/100 g dwb)
Soybean Seeds Up to 6.4 8.7–21.3 75.8–95.5
Tofu 5–11 112–312 23–136
Soy Yoghurt Alternatives 2.6–4.2 11.7–14.5 2.7–8.5

Group A soyasaponins (Aa, Ab) are often below detection limits in processed foods due to thermal degradation during pasteurization (95–100°C) . In contrast, Group B compounds like Ba and Bb persist, albeit at lower concentrations than in raw seeds, owing to hypocotyl removal during processing .

Bioactivity and Functional Differences

Bitterness and Taste Perception

Group A soyasaponins (e.g., Aa, Ab) contribute more intensely to bitterness than Group B compounds . This is critical in dairy alternatives, where Ba’s lower bitter impact makes it preferable for improving palatability.

Health-Related Bioactivities

  • Bone Health : Ba enhances bone morphogenetic protein-2 (BMP-2)-mediated osteoblast differentiation, though less potently than Soyasaponin Ab .
  • Thermal Stability: Heat processing (70–90°C) may enhance Ba’s bioavailability by converting polar precursors (e.g., DDMP-conjugated forms) into non-conjugated variants .

In contrast, Soyasaponin Bb exhibits renin inhibitory activity (IC₅₀ = 30 μg/mL) and modulates gut microbiota in animal models .

Analytical and Extraction Challenges

Quantification of this compound requires specialized methods due to its structural similarity to Bb and low abundance:

  • HILIC-MS : Hydrophilic interaction liquid chromatography with mass spectrometry achieves rapid separation, with recoveries of 94% for Ba and 91% for Bb .
  • pH Sensitivity : Acidic pH in yoghurt alternatives (pH ~4.5) reduces recovery rates, necessitating pH adjustment during extraction .

Biologische Aktivität

Soyasaponin Ba, a triterpenoid saponin derived from soybeans (Glycine max), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in health and disease management.

  • Molecular Formula : C₄₈H₇₈O₁₉
  • Molecular Weight : 959.13 g/mol
  • CAS Number : 114590-20-4
  • Purity : ≥98% (HPLC)

Biological Activities

This compound exhibits several notable biological activities, including anti-cancer, anti-inflammatory, hypocholesterolemic, and hepatoprotective effects.

1. Anti-Cancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Colon Cancer : In vitro studies have shown that this compound suppresses the growth of colon cancer cells by inducing apoptosis and modulating cell cycle progression .
  • Cervical Cancer : A total soyasaponin extract containing this compound inhibited the growth of HeLa cells, demonstrating its potential as an anti-cancer agent .

2. Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through several pathways:

  • NF-κB Pathway : It inhibits the activation of NF-κB by suppressing the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced production of inflammatory mediators like PGE2 .
  • MAPK/ERK Pathway : this compound enhances ERK1/2 activity, which is necessary for autophagy induction in colon cancer cells .

3. Cardiovascular Benefits

This compound may contribute to cardiovascular health by:

  • Lowering cholesterol levels and improving lipid profiles in high-fat diet-induced obese mice .
  • Exhibiting hypocholesterolemic properties that could help prevent dietary hypercholesterolemia.

4. Hepatoprotective Effects

Studies suggest that this compound protects the liver from damage:

  • It has been shown to reduce liver cholesterol and triglycerides in animal models, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

5. Immunomodulatory Effects

This compound enhances immune function by modulating immune responses:

  • It has been reported to improve immune responses in various models, potentially offering therapeutic benefits in immune system disorders .

The biological activities of this compound are mediated through multiple signaling pathways:

Pathway Effect
NF-κBInhibits inflammatory marker production
PI3K/AktSuppresses LPS-induced activation
MAPK/ERKEnhances ERK1/2 activity for autophagy induction
TLR4/MyD88Downregulates TLR4 and MyD88 recruitment into lipid rafts

Case Studies and Research Findings

Several studies have highlighted the potential benefits of this compound:

  • Study on Anti-Cancer Activity :
    • A study found that soyasaponins can inhibit the growth of HeLa and Hep-G2 cells, indicating their potential use in cancer therapy .
  • Metabolic Effects :
    • In a study involving high-fat diet-induced obesity in mice, soyasaponins improved serum lipid profiles and glucose homeostasis .
  • Hepatoprotective Study :
    • Research demonstrated that soyasaponins reduced liver fat accumulation and improved liver function markers in animal models .

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of Soyasaponin Ba?

this compound’s structure (C₄₈H₇₈O₁₉, MW 959.12) is typically confirmed using nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight validation. Its glycosidic linkages and aglycone moiety (soyasapogenol B) can be further resolved via tandem MS/MS fragmentation . Structural differentiation from analogs like Soyasaponin Bb (C₄₈H₇₈O₁₈) requires precise retention time matching in reversed-phase HPLC .

Q. How can this compound be extracted and quantified from plant matrices?

Ethanol-water mixtures (70–80% ethanol) are optimal for extracting this compound from soy germ or legumes, leveraging its solubility in polar solvents. Quantification is achieved via UPLC-PDA-ESI/MS with a linear range of 10–1000 µg/mL and correlation coefficients >0.997. Internal standards like asperosaponin VI improve accuracy, especially in complex matrices . For germinated soybeans, high hydrostatic pressure (HHP) pretreatment enhances yield by disrupting cell walls .

Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?

RAW 264.7 macrophages stimulated with LPS are a standard model. This compound’s inhibition of nitric oxide (NO) production is measured via Griess assay (dose-dependent effects observed at >25 µg/mL), while ELISA or multiplex assays quantify TNF-α, IL-1β, and IL-6 suppression. Cell viability must be confirmed with MTT assays to exclude cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound content across legume species?

Discrepancies in saponin profiles (e.g., this compound content ranging from 23.1–45.4 mg/100 g in soybean cultivars) arise from genetic variability, extraction protocols, and analytical calibration. Standardized methods include:

  • Using UPLC-PDA-ESI/MS with identical column conditions (e.g., C18, 2.1 × 100 mm, 1.7 µm).
  • Normalizing data to internal standards and validating with certified reference materials .
  • Reporting total saponin content alongside individual isoforms to account for metabolic diversity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

SAR studies require comparative analysis of this compound with structural analogs (e.g., Soyasaponin Ab, Bb, or βg). Key steps:

  • Synthesize or isolate analogs differing in glycosylation (e.g., monosaccharide substitutions).
  • Test inhibitory effects on targets like aldose reductase (ARI) or NF-κB using enzyme kinetics (IC₅₀) and luciferase reporter assays.
  • Correlate hydroxyl group positioning (e.g., C-21/C-22) with bioactivity via molecular docking .

Q. How can mechanistic studies elucidate this compound’s inhibition of NF-κB signaling?

Western blotting for IκB-α phosphorylation and nuclear translocation of NF-κB p65 in LPS-treated macrophages is critical. Complementary methods include:

  • siRNA knockdown of NF-κB subunits to confirm pathway dependency.
  • Electrophoretic mobility shift assays (EMSA) to assess DNA-binding activity.
  • Transcriptional profiling (qPCR) of downstream genes (e.g., COX-2, iNOS) .

Q. What strategies enhance this compound’s bioavailability for in vivo studies?

Encapsulation in lipid-based nanocarriers (e.g., liposomes) improves intestinal absorption. Pharmacokinetic studies in rodent models should measure plasma concentrations via LC-MS/MS after oral administration. Co-administration with piperine (a bioenhancer) can inhibit first-pass metabolism .

Q. How do synergistic interactions between this compound and other phytochemicals affect bioactivity?

Combinatorial studies with isoflavones (e.g., genistein) or germination-induced metabolites (e.g., GABA) require factorial design experiments. For example:

  • Treat RAW 264.7 cells with this compound + genistein at varying ratios.
  • Analyze additive/synergistic effects via Chou-Talalay’s combination index (CI).
  • Validate using transcriptomics to identify co-regulated pathways .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQIKSNAYYUJZ-BKQVBUAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317243
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114590-20-4
Record name Soyasaponin Ba
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114590-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.